(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide
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Description
“(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide” is a complex organic compound. It seems to be related to bifuran-imide (BFI), a stable furan building unit for organic electronics . BFI displays many advantageous properties observed for oligofurans, such as strong fluorescence, high solubility, significant quinoid character, and planarity .
Scientific Research Applications
Enantioselective Organic Synthesis
- A study demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, using filamentous marine and terrestrial-derived fungi for ene-reduction. This process yields compounds with an uncommon CN-bearing stereogenic center at the α-C position, which is significant for green organic chemistry and enantioselective synthesis (D. E. Jimenez et al., 2019).
Food Safety and Contaminant Mitigation
- Research has been conducted on acrylamide and furanic compounds like furan in heat-treated foods, known for their toxicity. The study reviews interventions for mitigating the presence of these compounds in food, emphasizing technological measures exploitable at an industrial level (M. Anese et al., 2013).
Antiviral Research
- A novel compound, closely related to (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide, was found to suppress the enzymatic activities of SARS coronavirus helicase. The compound showed promising results as a potential inhibitor against SARS coronavirus (Jin-Moo Lee et al., 2017).
Cytotoxic Agents for Cancer Treatment
- The focused library development of 2-phenylacrylamides, including compounds structurally similar to this compound, has been explored as broad-spectrum cytotoxic agents against various cancer cell lines (Mark Tarleton et al., 2013).
Multicomponent Synthesis of Functionalized Compounds
- An efficient method for the multicomponent synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was described, highlighting the versatile nature of furan-based compounds in organic synthesis (M. Sayahi et al., 2015).
Antibacterial Activities
- Derivatives of 5-nitro-2-furfural, related to the furan component of this compound, have been investigated for their antibacterial activities, contributing to medical and pharmaceutical research (E. Niwa et al., 2007).
Crystal Structure Analysis
- The crystal structures of N-tosylacrylamide compounds, structurally related to this compound, were studied to understand their molecular conformation, which is crucial for designing molecules with specific properties (Dongping Cheng et al., 2016).
Investigation of Ionizing Radiation on Food Contaminants
- Studies on the effectiveness of ionizing radiation in reducing furan and acrylamide levels in foods provide insights into food safety and preservation methods. This research is pertinent for understanding the stability and transformation of compounds like this compound under different processing conditions (Xuetong Fan et al., 2006).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(8-6-12-3-1-9-19-12)17-11-13-5-7-15(21-13)14-4-2-10-20-14/h1-10H,11H2,(H,17,18)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILYQJYJJGYCAG-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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